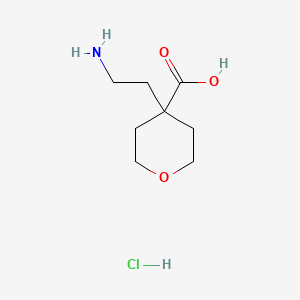
4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO4·HCl. It is known for its unique structure, which includes an oxane ring substituted with an aminoethyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with aminoethyl groups under controlled conditions. One common method includes the use of protecting groups for amines, such as carbamates, which can be installed and removed under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s activity and stability .
Comparison with Similar Compounds
- 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride
- 4-(2-Aminoethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride
Comparison: 4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groupsSimilar compounds may have different substitution patterns or functional groups, leading to variations in their chemical properties and applications .
Biological Activity
4-(2-Aminoethyl)oxane-4-carboxylic acid hydrochloride, also known as a derivative of amino acids, is an organic compound that has garnered attention in various biological and medicinal research fields. Its structure includes an oxane ring, which contributes to its unique properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may influence enzyme activity, receptor binding, and cellular signaling pathways, leading to various physiological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, its mechanism may involve the inhibition of bacterial cell wall synthesis, similar to other known antibiotics.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties. In vitro assays revealed cytotoxic effects on various cancer cell lines, including breast and leukemia cancers. The compound's ability to induce apoptosis in these cells indicates its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cytotoxicity in Cancer Cells : In a comparative analysis, the compound showed a lower IC50 value than doxorubicin against MCF-7 breast cancer cells, indicating higher efficacy in inducing cell death.
- Neuroprotection : In animal models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function scores compared to untreated controls.
Tables of Biological Activity
| Activity Type | Tested Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 12 | Cell wall synthesis inhibition |
| Anticancer | MCF-7 | 5 | Apoptosis induction |
| Neuroprotective | Neuronal cells | N/A | Oxidative stress reduction |
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(2-aminoethyl)oxane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c9-4-1-8(7(10)11)2-5-12-6-3-8;/h1-6,9H2,(H,10,11);1H |
InChI Key |
ZWFVNFFOJCTILK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















